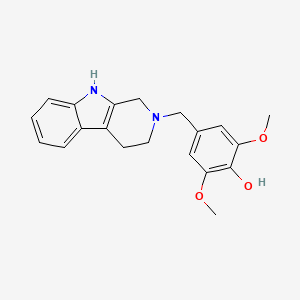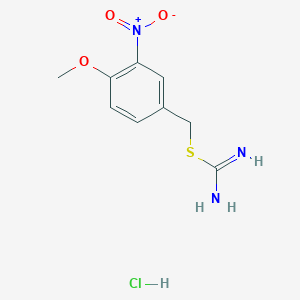
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride, also known as MNB-ITC, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. MNB-ITC has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying the mechanisms of various diseases.
作用機序
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride exerts its inhibitory effect on PTPs by covalently modifying the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways. The specific mechanism of action of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride varies depending on the PTP isoform being targeted.
Biochemical and physiological effects:
In addition to its role as a PTP inhibitor, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumor xenografts in mice. 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in lab experiments is its high potency and specificity for PTPs. This allows researchers to selectively target specific PTP isoforms and study their role in various diseases. However, one limitation of using 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is its potential toxicity, which can vary depending on the cell type and concentration used. Careful optimization of experimental conditions is necessary to minimize the risk of toxicity.
将来の方向性
There are several potential future directions for the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in scientific research. One area of interest is the development of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride derivatives with improved potency and selectivity for specific PTP isoforms. Another area of interest is the use of 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride in combination with other drugs to enhance their therapeutic efficacy. Additionally, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride could be used to study the role of PTPs in other diseases such as neurodegenerative disorders and infectious diseases. Overall, 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride is a promising tool for studying the mechanisms of various diseases and developing new therapeutic strategies.
合成法
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxy-3-nitrobenzyl chloride with potassium imidothiocarbamate hydrochloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride has been extensively used in scientific research to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. This makes 4-methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
特性
IUPAC Name |
(4-methoxy-3-nitrophenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c1-15-8-3-2-6(5-16-9(10)11)4-7(8)12(13)14;/h2-4H,5H2,1H3,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCWKHGRBORIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC(=N)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzyl imidothiocarbamate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
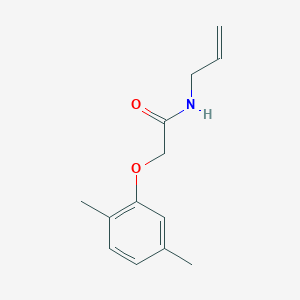
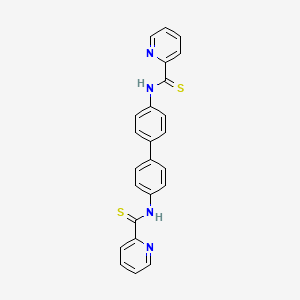
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
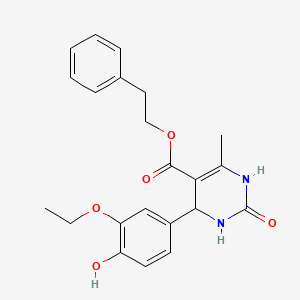
![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)
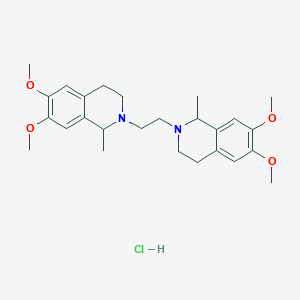
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
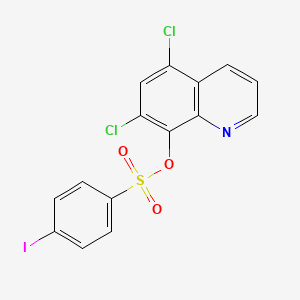
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
